3,5,6-trichloro-3H-pyridin-2-one
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Overview
Description
3,5,6-Trichloro-3H-pyridin-2-one is a chlorinated pyridine derivative. It is known for its role as a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . This compound is characterized by its high toxicity and persistence in the environment, making it a significant subject of study in environmental chemistry and toxicology .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,6-Trichloro-3H-pyridin-2-one can be synthesized through various methods. One common method involves the chlorination of 2-chloro-6-methoxypyridine, followed by dechlorination and cyclization reactions . The reaction conditions typically include the use of hydrochloric acid and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves a one-pot process starting from 2-chloro-6-methoxypyridine. This method is efficient and allows for the production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloro-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different chlorinated pyridine derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated pyridine derivatives, which can have different applications and properties .
Scientific Research Applications
3,5,6-Trichloro-3H-pyridin-2-one has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and degradation in the environment, particularly in soil and water systems.
Agriculture: As a degradation product of pesticides, it is important in understanding the environmental impact of pesticide use.
Analytical Chemistry: It is used as a standard in analytical methods for detecting and quantifying pesticide residues.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloro-3H-pyridin-2-one involves its interaction with microbial enzymes that degrade it into less toxic compounds. The primary pathways include hydrolytic-oxidative dechlorination and denitrification . These pathways help in the detoxification and mineralization of the compound in the environment .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-pyridone
- 6-Chloropyridin-2-ol
- 2-Hydroxypyridine
- Phoxim
Uniqueness
3,5,6-Trichloro-3H-pyridin-2-one is unique due to its high chlorine content, which contributes to its high toxicity and persistence in the environment. This makes it a significant compound for studies related to environmental pollution and remediation .
Properties
Molecular Formula |
C5H2Cl3NO |
---|---|
Molecular Weight |
198.43 g/mol |
IUPAC Name |
3,5,6-trichloro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1,3H |
InChI Key |
ZMEJXHGZRGXCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=O)C1Cl)Cl)Cl |
Origin of Product |
United States |
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